N-Butanoyl-5-methoxytryptamine

Description

The exact mass of the compound N-Butanoyl-5-methoxytryptamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Butanoyl-5-methoxytryptamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butanoyl-5-methoxytryptamine including the price, delivery time, and more detailed information at info@benchchem.com.

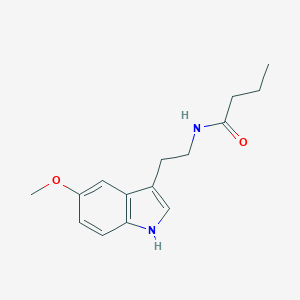

Structure

3D Structure

Properties

CAS No. |

153342-21-3 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide |

InChI |

InChI=1S/C15H20N2O2/c1-3-4-15(18)16-8-7-11-10-17-14-6-5-12(19-2)9-13(11)14/h5-6,9-10,17H,3-4,7-8H2,1-2H3,(H,16,18) |

InChI Key |

KIHVPIRTWGPOKL-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Canonical SMILES |

CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Other CAS No. |

153342-21-3 |

Synonyms |

5-methoxy N-butanoyltryptamine N-butanoyl-5-methoxytryptamine |

Origin of Product |

United States |

Contextualization Within Indoleamine Biology

N-Butanoyl-5-methoxytryptamine belongs to the indoleamine class of molecules. Indoleamines are characterized by an indole (B1671886) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with an attached amine group via an ethyl side chain. This core structure is shared by several biologically significant compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). mdpi.commdpi.com The pineal gland, in a nightly rhythm, synthesizes melatonin (N-acetyl-5-methoxytryptamine) from serotonin through a two-step enzymatic process. tocris.com This process involves N-acetylation followed by O-methylation. tocris.com Other indoleamines, such as N-acetylserotonin (NAS) and N-acetyltryptamine (NAT), are also produced by the pineal gland at night. nih.gov

The biological effects of many indoleamines are mediated through their interaction with specific receptors. mdpi.com For instance, melatonin primarily exerts its effects through two high-affinity G protein-coupled receptors, MT1 and MT2. wikipedia.orgnih.gov The exploration of synthetic analogues, such as N-Butanoyl-5-methoxytryptamine, is a strategy to understand the structure-activity relationships that govern the binding and activation of these receptors. nih.gov By modifying the N-acyl side chain of the parent molecule, researchers can investigate how these changes influence receptor affinity and functional activity.

Historical Perspectives in Melatonin Analogue Discovery

Chemical Synthesis Methodologies

Acylation Reactions of 5-Methoxytryptamine

N-Butanoyl-5-methoxytryptamine is a synthetic derivative of 5-methoxytryptamine (5-MT), a naturally occurring compound related to melatonin and serotonin (B10506). wikipedia.orgresearchgate.net The synthesis of N-butanoyl-5-methoxytryptamine and similar N-acylated tryptamines is primarily achieved through acylation reactions. This chemical process involves the introduction of an acyl group, in this case, a butanoyl group, onto the primary amine of the 5-methoxytryptamine molecule.

Standard laboratory synthesis involves reacting 5-methoxytryptamine with an acylating agent such as butanoyl chloride or butyric anhydride (B1165640). nih.govfrontiersin.orggoogle.com These reactions are typically performed in an anhydrous environment and may require the use of a base to neutralize the acidic byproduct (e.g., hydrochloric acid when using an acyl chloride). rsc.org Alternative, more sustainable methods utilize coupling agents like propylphosphonic anhydride (T3P), which facilitates a one-pot reaction at room temperature without the need for pre-activating the carboxylic acid, thus minimizing the use of halogenated solvents. nih.govfrontiersin.org

Another synthetic approach is the reductive amination of 5-methoxytryptamine with an appropriate aldehyde. For instance, reacting 5-methoxytryptamine with a specific aldehyde in the presence of a reducing agent can yield various N-substituted tryptamines. acs.orgontosight.ai While this method is more commonly described for N-benzyl derivatives, the principle can be adapted for other alkyl groups.

The choice of the acyl group can significantly influence the properties of the resulting molecule. For example, substituting the N-acetyl group of melatonin with N-butanoyl or other acyl groups has been a strategy in the development of melatonin receptor ligands, with some N-butanoyl derivatives showing high affinity for these receptors. ucl.ac.uknih.gov

Enzymatic Synthesis Approaches for Tryptamine (B22526) Derivatives

The limitations and environmental concerns associated with traditional chemical synthesis have spurred interest in enzymatic methods for producing tryptamine derivatives. rsc.orgnih.gov Biocatalysis offers a greener alternative, often providing high selectivity and operating under mild conditions. researchgate.net

A key enzyme family in this context is the arylalkylamine N-acyltransferases (AANATs). frontiersin.orgresearchgate.net These enzymes catalyze the transfer of an acyl group from a donor molecule, typically an acyl-coenzyme A (acyl-CoA), to an arylalkylamine like tryptamine or serotonin. frontiersin.orgmdpi.com While AANAT is famously known for its role in melatonin synthesis where it transfers an acetyl group, research has shown that some AANATs, particularly from insects, can accept a broader range of acyl-CoA thioesters, not just acetyl-CoA. frontiersin.org This suggests the potential for using these enzymes to produce various N-acylated tryptamines, including N-butanoyl derivatives.

Researchers have successfully developed flow-based enzymatic systems for the synthesis of melatonin and its analogues. rsc.org One such system utilizes an immobilized transferase from Mycobacterium smegmatis (MsAcT), which can efficiently catalyze the N-acetylation of tryptamines, including 5-methoxytryptamine, using acetyl donors like ethyl acetate (B1210297) or vinyl acetate. rsc.org This method achieves high conversion rates in a very short time (e.g., 5 minutes), showcasing the potential for industrial-scale production of N-acyl tryptamines. rsc.org Although this specific example focuses on acetylation, the principle of using promiscuous acyltransferases could be extended to butanoylation by providing a suitable butanoyl donor.

Other enzymes, such as hydrolases (e.g., lipases, aminoacylases), are also being explored for the synthesis of N-acyl amino acid amides in ATP-independent reactions. nih.gov These enzymes can facilitate the formation of amide bonds through an acyl-enzyme intermediate or by orienting the substrates favorably. nih.gov

Biosynthetic Considerations of Related Tryptamines

Endogenous Formation Pathways of Melatonin and 5-Methoxytryptamine

The biosynthesis of melatonin and 5-methoxytryptamine in vertebrates is a well-studied pathway that originates from the essential amino acid L-tryptophan. mdpi.comwikipedia.org The process primarily occurs in the pineal gland, although other tissues can also synthesize these compounds. mdpi.com

The established "classic" pathway involves four main enzymatic steps: mdpi.comwikipedia.orgnih.gov

Hydroxylation: Tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase. wikipedia.org

Decarboxylation: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (also known as 5-hydroxytryptophan decarboxylase) to produce the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). wikipedia.org

Acetylation: Serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. This step is the rate-limiting step in melatonin production and is under circadian control. frontiersin.orgpnas.orgebi.ac.uk

Methylation: Finally, N-acetylserotonin is methylated by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to yield melatonin (N-acetyl-5-methoxytryptamine). mdpi.comnih.gov

An alternative biosynthetic pathway has also been identified, which may be more prevalent in certain organisms like plants and bacteria, and potentially in animals under specific conditions. nih.gov In this alternate route, the order of methylation and acetylation is reversed:

Serotonin is first O-methylated by HIOMT to produce 5-methoxytryptamine (5-MT). wikipedia.orgnih.gov

5-methoxytryptamine is then N-acetylated by AANAT to form melatonin. nih.gov

Therefore, 5-methoxytryptamine is a naturally occurring intermediate in this alternative pathway and can also be formed by the N-deacetylation of melatonin. wikipedia.org

| Step | Substrate | Enzyme | Product | Pathway |

|---|---|---|---|---|

| 1 | L-Tryptophan | Tryptophan Hydroxylase | 5-Hydroxytryptophan (5-HTP) | Both |

| 2 | 5-Hydroxytryptophan | Aromatic L-Amino Acid Decarboxylase | Serotonin (5-HT) | Both |

| 3a | Serotonin | Arylalkylamine N-acetyltransferase (AANAT) | N-Acetylserotonin | Classic |

| 4a | N-Acetylserotonin | N-acetylserotonin O-methyltransferase (ASMT/HIOMT) | Melatonin | Classic |

| 3b | Serotonin | N-acetylserotonin O-methyltransferase (ASMT/HIOMT) | 5-Methoxytryptamine (5-MT) | Alternative |

| 4b | 5-Methoxytryptamine | Arylalkylamine N-acetyltransferase (AANAT) | Melatonin | Alternative |

Potential Enzymatic Acylation within Biological Systems

While the primary endogenous acylation of tryptamines involves the transfer of an acetyl group by AANAT, there is evidence suggesting that other types of acylation could occur within biological systems. The enzymes responsible, arylalkylamine N-acyltransferases, have been shown in some species, particularly insects, to have a broader substrate specificity than just for acetyl-CoA. frontiersin.org These enzymes can utilize longer-chain acyl-CoAs, leading to the formation of various N-acylarylalkylamides. frontiersin.orgfrontiersin.org

This broader specificity has led to the proposal that the name "N-acetyltransferase" should be updated to "N-acyltransferase" to more accurately reflect the capabilities of this enzyme family. frontiersin.org For example, long-chain N-fatty acyl derivatives of serotonin and dopamine (B1211576) have been identified in insects, likely produced by an insect AANAT. frontiersin.org

Receptor Pharmacology and Molecular Interactions of N Butanoyl 5 Methoxytryptamine

Melatonin (B1676174) Receptor Subtype Interactions (MT1, MT2)

The primary targets for N-Butanoyl-5-methoxytryptamine are the high-affinity, G-protein coupled melatonin receptors, MT1 and MT2. The interaction with these receptors is influenced by the N-butanoyl side chain, which generally increases binding affinity and potency compared to melatonin's N-acetyl group. tocris.com

Agonist and Antagonist Receptor Profiles

N-Butanoyl-5-methoxytryptamine and its derivatives primarily act as agonists at melatonin receptors. tocris.com For instance, the iodinated analog, 2-iodo-N-butanoyl-5-methoxytryptamine (2-IbMT), is a very potent melatonin receptor agonist. tocris.comnih.gov Studies using Xenopus laevis melanophores, a common model for assessing melatonin receptor activity, confirm the agonist properties of these compounds. researchgate.netnih.gov

While primarily an agonist, certain structural modifications can introduce antagonist activity at specific subtypes. For example, N-butanoyl-5-methoxy-1-methyl-β,β-trimethylenetryptamine acts as an antagonist at human MT1 receptors while retaining agonist activity at MT2 receptors. researchgate.net Another related compound, N-butanoyl-5-methoxy-1-methyl-β,β-tetramethylenetryptamine, is a selective MT1 antagonist with no activity at the MT2 receptor. researchgate.net This highlights how subtle structural changes can shift the pharmacological profile from agonism to antagonism.

Ligand Binding Dynamics and Affinity

The affinity of N-Butanoyl-5-methoxytryptamine and its analogs for melatonin receptors is typically high, often in the picomolar to nanomolar range. Replacing the N-acetyl group of melatonin with an N-butanoyl group can enhance binding affinity. tocris.com The compound 2-iodo-N-butanoyl-5-methoxytryptamine (2-IbMT) demonstrates exceptionally high affinity, with a reported Ki value of 15 pM. tocris.com

Studies on various analogs reveal the importance of specific structural features for binding. For instance, substituents at the C-7 position of the indole (B1671886) ring tend to reduce binding affinity at the MT1 receptor. However, compounds like N-butanoyl-7-bromo-5-methoxytryptamine show a similar binding affinity to melatonin at the MT2 receptor, indicating a degree of subtype selectivity. nih.gov This suggests that the receptor pocket around the C-7 position favors binding by electronegative groups. nih.gov

| Compound | MT1 Receptor Ki (nM) | MT2 Receptor Ki (nM) | Reference |

|---|---|---|---|

| 2-Iodo-N-butanoyl-5-methoxytryptamine (2-IbMT) | 0.015 | Not Specified | tocris.com |

| N-Butanoyl-7-bromo-5-methoxytryptamine | Lower than Melatonin | Similar to Melatonin | nih.gov |

G-Protein Coupled Receptor Signaling Mechanisms

Melatonin receptors MT1 and MT2 are classic G-protein coupled receptors (GPCRs), primarily coupling to pertussis toxin-sensitive G-proteins (Gi/Go). nih.govnih.gov This coupling typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. tocris.com

Beyond cAMP modulation, melatonin receptor activation can trigger other signaling pathways. Research has demonstrated that the MT1 receptor, when expressed in Xenopus oocytes, can couple to the phosphoinositol pathway. nih.gov Activation by agonists like 2-iodo-N-butanoyl-5-methoxytryptamine leads to the activation of a pertussis toxin-sensitive G-protein, which in turn stimulates calcium-dependent chloride currents. nih.gov Furthermore, melatonin acting at MT2 receptors can increase intracellular free calcium concentration ([Ca2+]i) in duodenal enterocytes, a response that is abolished by MT2 receptor antagonists. nih.gov This suggests that N-Butanoyl-5-methoxytryptamine, as a potent agonist, likely engages these same G-protein signaling cascades to exert its effects.

Non-Melatonin Receptor Interactions

While N-Butanoyl-5-methoxytryptamine is primarily characterized by its affinity for melatonin receptors, its structural similarity to serotonin (B10506) (5-hydroxytryptamine, 5-HT) suggests potential interactions with serotonin receptors.

Serotonin Receptor Family Affinity (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

The core structure of N-Butanoyl-5-methoxytryptamine is 5-methoxytryptamine (B125070), a compound known to be a potent and non-selective serotonin receptor agonist. wikipedia.orgtaylorandfrancis.com 5-methoxytryptamine itself displays high affinity and agonist activity at various 5-HT receptors, including the 5-HT2 family. wikipedia.orgplos.orgnih.gov

The addition of an N-benzyl group to 5-methoxytryptamine is known to increase affinity and potency at 5-HT2 receptors. plos.orgacs.org While specific binding data for N-Butanoyl-5-methoxytryptamine at serotonin receptors is not extensively detailed in the provided results, the pharmacology of its parent compound, 5-methoxytryptamine, and its N-substituted analogs suggests a likelihood of interaction. Studies on a wide range of N-substituted tryptamines show that they generally exhibit the highest affinity for the 5-HT2 receptor family. nih.govacs.orgresearchgate.net For example, N-benzyl-5-methoxytryptamines have been shown to be potent agonists at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govacs.org It is plausible that the N-butanoyl group would also modulate affinity and activity at these receptors, though detailed studies are required for confirmation.

| Compound Class | Receptor Target | General Activity | Reference |

|---|---|---|---|

| 5-Methoxytryptamine | 5-HT Receptors (non-selective) | Potent Agonist | wikipedia.org |

| N-Benzyl-5-methoxytryptamines | 5-HT2A, 5-HT2B, 5-HT2C | Potent Agonists | nih.govacs.org |

Structure Activity Relationship Sar Studies of N Butanoyl 5 Methoxytryptamine Analogues

Influence of N-Acyl Side-Chain Modifications

The N-acyl side-chain of tryptamine-based melatonin (B1676174) analogues plays a critical role in their binding affinity and functional activity at melatonin receptors. For agonists like N-Butanoyl-5-methoxytryptamine, the length of this side-chain is a key determinant of potency.

Research has shown that increasing the N-acyl side-chain length from one (formyl) to three (propanoyl) or four (butanoyl) carbon atoms is generally well-tolerated and can even enhance binding affinity. nih.govucl.ac.uk For instance, N-butanoyl-5-methoxytryptamine exhibits a significant increase in binding affinity compared to melatonin (N-acetyl-5-methoxytryptamine). ucl.ac.uk However, further lengthening the chain beyond four carbons leads to a progressive and dramatic reduction in both potency and affinity. nih.govscispace.com This suggests the presence of a specific, size-limited hydrophobic pocket in the melatonin receptor that accommodates this acyl group. ucl.ac.uk

Modifications that introduce branching to the acyl chain, such as cyclopropyl (B3062369) or cyclobutyl groups, also result in a rapid decrease in affinity. ucl.ac.ukmdpi.com Similarly, replacing the amide bond with a urea, thiourea, or carbamate (B1207046) linkage is detrimental to binding affinity. ucl.ac.uk These findings underscore the precise structural requirements of the N-acyl side-chain for optimal interaction with melatonin receptors.

Table 1: Influence of N-Acyl Side-Chain Length on Melatonin Receptor Binding Affinity This table is interactive. You can sort the data by clicking on the column headers.

| Compound | N-Acyl Chain | Relative Binding Affinity |

|---|---|---|

| N-Formyl-5-methoxytryptamine | C1 | Low |

| N-Acetyl-5-methoxytryptamine (Melatonin) | C2 | Moderate |

| N-Propanoyl-5-methoxytryptamine | C3 | High |

| N-Butanoyl-5-methoxytryptamine | C4 | Optimal |

| N-Pentanoyl-5-methoxytryptamine | C5 | Reduced |

Data synthesized from multiple sources indicating general trends. nih.govucl.ac.uk

Impact of Indole (B1671886) Ring Substitutions (e.g., Halogenation)

Substitutions on the indole ring of N-Butanoyl-5-methoxytryptamine analogues can significantly modulate their receptor affinity and selectivity. The position and nature of the substituent are crucial factors.

Halogenation at the 6-position of the indole ring, as seen in 6-chloromelatonin, can result in comparable or even enhanced affinity for melatonin receptors. dergipark.org.tr In contrast, substitutions at other positions, such as moving the essential 5-methoxy group to positions 4, 6, or 7, lead to a decrease in binding affinity. mdpi.comwikipedia.org Replacing the 5-methoxy group with a halogen like fluorine has been shown to cause a significant loss of biological activity. publish.csiro.au

Substitution at the 2-position of the indole ring with groups like halogens (e.g., iodine, bromine), methyl, or phenyl can enhance receptor affinity. dergipark.org.trnih.gov This enhancement may be due to the substituent influencing the conformation of the ethylamido side chain or by accessing an auxiliary binding site within the receptor. dergipark.org.tr For example, 2-iodomelatonin (B1662258) exhibits high affinity. nih.govacs.org The introduction of a 2-benzyl substituent has been noted to specifically increase binding to the MT2 receptor subtype. mdpi.com

Table 2: Effect of Indole Ring Substitutions on Melatonin Receptor Affinity This table is interactive. You can sort the data by clicking on the column headers.

| Compound Analogue Base | Substitution Position | Substituent | Effect on Affinity |

|---|---|---|---|

| 5-methoxytryptamine (B125070) | 6 | Chloro | Maintained or Enhanced |

| N-acyltryptamine | 4, 6, or 7 | Methoxy (B1213986) (moved from 5) | Decreased |

| 5-methoxytryptamine | 5 | Fluoro (replacing methoxy) | Decreased |

| 5-methoxytryptamine | 2 | Iodo, Bromo, Phenyl | Enhanced |

| 5-methoxytryptamine | 2 | Benzyl | Enhanced (MT2 selective) |

Data synthesized from multiple sources. mdpi.comdergipark.org.trpublish.csiro.aunih.govnih.govacs.org

Conformational Determinants of Receptor Binding

The three-dimensional shape, or conformation, of N-Butanoyl-5-methoxytryptamine analogues is a critical factor for their binding to melatonin receptors. The flexibility of the ethylamido side chain allows it to adopt various spatial arrangements, but only specific conformations are conducive to receptor activation.

Molecular modeling and studies with conformationally restricted analogues suggest that the active conformation involves the ethylamido side chain projecting out of the plane of the indole ring. wikipedia.orgacs.orgnih.govacs.org This "gauche/anti" conformation is believed to be essential for proper interaction with the binding site. acs.orgnih.govacs.org Compounds where the side chain is rigidly held in a conformation that is not optimal for binding exhibit very poor affinity. acs.org

Comparative SAR of Agonists and Antagonists at Melatonin Receptors

The structure-activity relationships for melatonin receptor agonists and antagonists reveal distinct differences, particularly concerning the N-acyl side-chain. nih.gov While agonists like N-Butanoyl-5-methoxytryptamine show a clear preference for a specific chain length, the affinity of antagonists is less sensitive to this modification. nih.govscispace.com

For a series of melatonin analogues (agonists), increasing the N-acyl chain length up to four carbons is favorable, but longer chains drastically reduce potency. nih.gov In contrast, for a series of antagonists based on luzindole (B1675525) (N-acetyl-2-benzyltryptamine), varying the N-acyl chain length from one to five carbons does not substantially change their antagonist potency or binding affinity. nih.gov

These differing SAR profiles suggest that agonists and antagonists may occupy the binding pocket in different ways or interact with different sub-pockets within the receptor. nih.gov For instance, the development of selective MT2 antagonists has often involved the introduction of bulky substituents that are thought to occupy an additional hydrophobic pocket not utilized by agonists. ebi.ac.uknih.govacs.org This "out-of-plane" substituent is a key feature for achieving antagonist activity and MT2 selectivity. ebi.ac.uknih.govacs.org The shift from agonist to antagonist behavior can also be influenced by substitutions with groups like cyclopropylcarbonyl or cyclobutylcarbonyl on the N-acyl side chain. mdpi.com

Pharmacological and Biological Activities of N Butanoyl 5 Methoxytryptamine in Non Human and Cellular Models

Modulation of Intracellular Signaling Pathways

N-Butanoyl-5-methoxytryptamine and its analogs directly influence several critical intracellular signaling cascades. These interactions underscore the compound's potential to modulate cellular responses at a fundamental level, including ion signaling, stress response pathways, and enzymatic activity.

Intracellular Calcium Signaling Regulation in Enterocytes

In cellular models, the melatonin (B1676174) receptor agonist 2-iodo-N-butanoyl-5-methoxytryptamine has been shown to be a potent modulator of intracellular free calcium concentration ([Ca²⁺]i) in duodenal enterocytes from both humans and rats. nih.gov Studies using isolated clusters of these intestinal cells demonstrated that this compound, at concentrations ranging from 1.0 to 100 nM, effectively increased [Ca²⁺]i. nih.gov The observed response was characterized by two main patterns: a rapid spike in [Ca²⁺]i that returned to basal levels within 4-6 minutes, or an initial rise followed by rhythmic, high-amplitude oscillations. nih.gov This effect was mediated by MT2 melatonin receptors, as the response was abolished by the MT2 receptor antagonist luzindole (B1675525). nih.gov The regulation of intracellular calcium is a critical component of cellular signaling, and these findings suggest that melatonin-induced enterocyte [Ca²⁺]i signaling may be involved in stimulating duodenal mucosal bicarbonate secretion. nih.gov

Table 1: Effect of 2-iodo-N-butanoyl-5-methoxytryptamine on Intracellular Calcium in Duodenal Enterocytes

| Parameter | Observation | Source(s) |

| Cell Type | Human and Rat Duodenal Enterocytes | nih.gov |

| Compound | 2-iodo-N-butanoyl-5-methoxytryptamine | nih.gov |

| Effect | Increased intracellular free calcium ([Ca²⁺]i) | nih.gov |

| Mechanism | Action at MT2 melatonin receptors | nih.gov |

| Response Patterns | 1. Rapid spike returning to baseline (4-6 min) 2. Initial rise followed by rhythmic oscillations | nih.gov |

Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Pathway Modulation

N-Butanoyl-5-methoxytryptamine, also referred to as N-butyryl-5-methoxytryptamine (NB-5-MT), has been identified as a potent modulator of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway. nih.gov In a study comparing various melatonin derivatives, NB-5-MT demonstrated the most potent activity in targeting HIF-1α, a key transcription factor in cellular responses to hypoxia. nih.gov The compound was found to reduce the expression of the HIF-1α protein and consequently decrease the transcription of HIF-1α target genes, such as those involved in angiogenesis. nih.gov This activity is significant as the HIF-1α pathway is a critical regulator of cellular adaptation to low oxygen environments and is implicated in pathological processes like tumor growth. nih.gov

Table 2: Modulation of the HIF-1α Pathway by N-Butanoyl-5-methoxytryptamine (NB-5-MT)

| Parameter | Finding | Source(s) |

| Compound | N-Butanoyl-5-methoxytryptamine (NB-5-MT) | nih.gov |

| Target Pathway | Hypoxia-Inducible Factor-1 Alpha (HIF-1α) | nih.gov |

| Effect on HIF-1α | Reduction of HIF-1α protein expression | nih.gov |

| Downstream Effect | Reduced transcription of HIF-1α target genes | nih.gov |

| Associated Outcome | Decreased angiogenesis in vitro and in vivo | nih.gov |

Cytosolic Phospholipase A2 (cPLA2) Regulation

Research in rat pineal glands has demonstrated that melatonin and its receptor agonists negatively regulate cytosolic phospholipase A2 (cPLA2). nih.govnih.gov Specifically, the melatonin agonist 2-iodo-N-butanoyl-5-methoxytryptamine was shown to decrease the release of arachidonic acid (AA), a primary product of cPLA2 activity. nih.govnih.gov This reduction in AA release was accompanied by a decrease in both cPLA2 protein and mRNA expression levels. nih.govnih.gov The effect was confirmed to be receptor-mediated, as it was blocked by the melatonin receptor antagonist luzindole. nih.govnih.gov This demonstrates a role for melatonin receptor activation in the down-regulation of the cPLA2 enzyme, which is critical for the production of precursors for inflammatory mediators like prostaglandins. nih.govnih.govnih.gov

Table 3: Regulation of Cytosolic Phospholipase A2 (cPLA2) by 2-iodo-N-butanoyl-5-methoxytryptamine

| Parameter | Observation | Source(s) |

| Model System | Rat Pineal Gland | nih.govnih.gov |

| Compound | 2-iodo-N-butanoyl-5-methoxytryptamine | nih.govnih.gov |

| Effect on cPLA2 | Down-regulation of cPLA2 expression | nih.govnih.gov |

| Functional Outcome | Decreased arachidonic acid (AA) release | nih.govnih.gov |

| Mechanism | Mediated by melatonin receptors | nih.govnih.gov |

Physiological Responses in Organ Systems (Non-Human)

The modulation of intracellular pathways by N-Butanoyl-5-methoxytryptamine analogs translates to distinct physiological responses in non-human organ systems, particularly within the gastrointestinal and reproductive systems.

Gastrointestinal Secretion Regulation (e.g., Duodenal Bicarbonate Secretion)

In anesthetized rats, the melatonin agonist 2-iodo-N-butanoyl-5-methoxytryptamine has been shown to stimulate duodenal mucosal bicarbonate secretion. nih.gov This alkaline secretion is a crucial protective mechanism for the duodenal lining against gastric acid. jpp.krakow.plujms.net Close intra-arterial infusion of the compound resulted in a significant increase in bicarbonate secretion, an effect that was inhibited by the MT2-selective antagonist luzindole. nih.gov This indicates that the stimulation of bicarbonate secretion occurs via action at MT2 receptors located on enterocytes. nih.gov The link between the compound's ability to increase intracellular calcium in enterocytes and stimulate bicarbonate secretion suggests a cohesive mechanism of action. nih.gov

Table 4: Effect of 2-iodo-N-butanoyl-5-methoxytryptamine on Duodenal Bicarbonate Secretion

| Parameter | Finding | Source(s) |

| Model System | Anesthetized Rats | nih.gov |

| Compound | 2-iodo-N-butanoyl-5-methoxytryptamine | nih.gov |

| Physiological Effect | Stimulation of duodenal mucosal bicarbonate secretion | nih.gov |

| Receptor Involved | MT2 Melatonin Receptor | nih.gov |

| Associated Mechanism | Linked to increased intracellular calcium signaling in enterocytes | nih.gov |

Reproductive System Modulation (e.g., Antigonadal Activity)

While direct studies on the antigonadal activity of N-Butanoyl-5-methoxytryptamine are not available, extensive research on melatonin and its analogs demonstrates a clear modulatory role in the reproductive system. Melatonin itself is known to have antigonadal effects in photoperiod-sensitive species like hamsters. nih.govnih.gov Studies on potent melatonin agonists, such as 2-iodomelatonin (B1662258) and 2-chloromelatonin, have shown that they exhibit antigonadal activity with a potency similar to the parent compound. nih.gov In juvenile Djungarian hamsters, daily injections of these analogs significantly inhibited testis growth compared to controls. nih.gov Given that N-Butanoyl-5-methoxytryptamine and its iodinated analog are potent melatonin receptor agonists, they are expected to exhibit similar antigonadal properties by activating the same receptor pathways that mediate melatonin's effects on the reproductive axis. nih.govnih.gov

Table 5: Antigonadal Activity of Melatonin and Related Agonists

| Compound(s) | Model System | Observed Effect | Source(s) |

| Melatonin, 2-iodomelatonin, 2-chloromelatonin | Juvenile Djungarian Hamster | Inhibition of testis growth | nih.gov |

| Melatonin | Male Syrian Hamster | Testicular regression | nih.gov |

| 5-methoxytryptamine (B125070) | Male Syrian Hamster | Weak antigonadal action (approx. 1/10th of melatonin) | nih.gov |

Angiogenesis Modulation (e.g., Tumor-associated Angiogenesis)

N-Butanoyl-5-methoxytryptamine, also known as N-butyryl-5-methoxytryptamine (NB-5-MT), has demonstrated significant anti-angiogenic properties, particularly in the context of tumor growth. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor development and metastasis. mdpi.com Research has identified NB-5-MT as a potent modulator of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cellular responses to hypoxia that activates genes involved in tumor angiogenesis. nih.gov

Studies have shown that NB-5-MT exhibits more potent activity in targeting HIF-1α compared to its parent compound, melatonin. nih.gov The enhanced anti-angiogenic effect is partly attributed to its improved cellular uptake. nih.gov The mechanism of action involves the reduction of HIF-1α protein expression, which subsequently leads to a decrease in the transcription of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF). nih.gov This disruption of the HIF-1α/VEGF pathway is crucial, as VEGF is a primary driver of angiogenesis. mdpi.com

In non-human and cellular models, the effects of NB-5-MT on angiogenesis have been clearly documented. The compound was found to decrease angiogenesis both in vitro and in vivo. nih.gov Furthermore, its activity extends to reducing reactive oxygen species (ROS) generation and suppressing tumor size and metastasis in preclinical models. nih.gov Given the overexpression of HIF-1α in a majority of human cancers, the melatonin derivative NB-5-MT is considered a promising lead compound for the development of novel anticancer agents. nih.govmdpi.com

Table 1: Effects of N-Butanoyl-5-methoxytryptamine on Angiogenesis Markers

| Parameter | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| HIF-1α Expression | Reduced protein levels | Targeting of HIF-1α pathway | nih.gov |

| HIF-1α Target Genes (e.g., VEGF) | Reduced transcription | Downstream effect of HIF-1α reduction | nih.gov |

| Angiogenesis | Decreased in vitro and in vivo | Inhibition of key pro-angiogenic factors | nih.gov |

| Reactive Oxygen Species (ROS) | Reduced generation | Antioxidant-related activity | nih.gov |

| Tumor Growth & Metastasis | Suppressed | Consequence of anti-angiogenic and other cellular effects | nih.gov |

Neurobiological Activity (Non-Human)

Influence on Neurotransmitter Systems

The neurobiological activity of N-Butanoyl-5-methoxytryptamine is understood primarily through its relationship with its structural relatives, melatonin and 5-methoxytryptamine (5-MT). 5-MT is known to be a potent and non-selective serotonin (B10506) receptor agonist, capable of crossing the blood-brain barrier and influencing serotonergic signaling. caringsunshine.comwikipedia.org It interacts with a wide array of serotonin (5-HT) receptor subtypes. wikipedia.org

As an N-acylated derivative of 5-MT, N-Butanoyl-5-methoxytryptamine is expected to interact with similar neurotransmitter systems, particularly the serotonergic system. The parent compound, 5-MT, binds to multiple serotonin receptors, which are key in regulating mood, sleep, and circadian rhythms. caringsunshine.com For instance, 5-MT shows high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org

In addition to the serotonergic system, related indoleamines influence other neurochemical pathways. Research on rat hypothalamus tissue in vitro has shown that 5-methoxytryptamine can decrease the release of the neurohypophysial hormones vasopressin and oxytocin. nih.gov This suggests that N-Butanoyl-5-methoxytryptamine could potentially modulate peptidergic neurotransmitter systems, although direct evidence is pending.

Table 2: Serotonin Receptor Binding Affinities of 5-Methoxytryptamine (Related Compound)

| Receptor Subtype | Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT1A | 3.2–4.8 | wikipedia.org |

| 5-HT1B | 0.75–38 | wikipedia.org |

| 5-HT1D | 1.7–34 | wikipedia.org |

| 5-HT2A | 4.8–724 | wikipedia.org |

| 5-HT2B | 0.51–16 | wikipedia.org |

| 5-HT2C | 7.1–943 | wikipedia.org |

| 5-HT6 | 18–88 | wikipedia.org |

Behavioral Effects in Rodent Models (related compounds)

Direct behavioral studies on N-Butanoyl-5-methoxytryptamine are limited; however, research on structurally related tryptamines provides insight into its potential effects in rodent models. Compounds such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have been investigated for their behavioral pharmacology.

In male rats, administration of 5-MeO-DMT produced a dose-dependent facilitation of sexual behavior, characterized by a decrease in ejaculation latency. nih.gov This effect was linked to the stimulation of 5-HT1 brain receptors. nih.gov

Other studies have focused on antidepressant-like effects. Tryptamine-based psychedelics have been shown to produce sustained antidepressant-like effects in the Forced Swim Test (FST) in mice. ucdavis.edu These therapeutic behavioral effects are mediated by the activation of 5-HT2A receptors. ucdavis.edu For example, a single dose of psilocybin, another tryptamine (B22526), rescued stress-induced anhedonia in wild-type mice, an effect that was absent in mice lacking the 5-HT2A receptor. ucdavis.edu

Furthermore, the behavioral profile of compounds like 5-MeO-DMT can be complex. In rats, it has been observed to decrease locomotor and investigatory activity. researchgate.net However, when administered after a monoamine oxidase inhibitor (MAOI), it can produce biphasic effects on locomotion, with an initial reduction followed by hyperactivity, an effect mediated by 5-HT2A receptors. researchgate.net

Table 3: Behavioral Effects of Related Tryptamines in Rodent Models

| Compound | Model | Behavioral Effect | Associated Receptor | Reference |

|---|---|---|---|---|

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Male Rat | Facilitation of sexual behavior | 5-HT1 | nih.gov |

| Psychedelic Tryptamines (general) | Mouse (Forced Swim Test) | Antidepressant-like effects | 5-HT2A | ucdavis.edu |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Rat (Behavioral Pattern Monitor) | Decreased locomotor and investigatory activity | Not specified | researchgate.net |

| 5-MeO-DMT (with MAOI) | Rat (Behavioral Pattern Monitor) | Biphasic locomotor activity (hypoactivity then hyperactivity) | 5-HT2A | researchgate.net |

Advanced Research Methodologies and Experimental Models

In Vivo Non-Human Animal Models

Aquatic Vertebrate Models (e.g., Zebrafish) for Disease Mechanisms

The zebrafish (Danio rerio) has emerged as a powerful and versatile vertebrate model organism for in vivo research, offering significant advantages for studying the mechanisms of human diseases and the effects of novel psychoactive compounds. nih.gov Its high genetic and physiological similarity to humans, combined with rapid external development and optical transparency of embryos, makes it an ideal system for high-throughput screening and detailed investigation of biological processes. mdpi.com

Application to N-Butanoyl-5-methoxytryptamine Research:

The zebrafish model is particularly well-suited for investigating the neurobehavioral effects of tryptamine (B22526) derivatives. Researchers utilize this model to screen for behavioral changes, neurochemical alterations, and potential therapeutic effects related to neurological and psychiatric disorders. nih.govnih.gov

Key Advantages of the Zebrafish Model:

Genetic Homology: Approximately 70% of human genes have a zebrafish ortholog, facilitating the study of gene functions relevant to human diseases. nih.gov

Conserved Neurotransmitter Systems: Zebrafish possess well-developed monoaminergic systems, including serotonergic pathways, which are the primary targets of many tryptamines. nih.gov

High-Throughput Screening: Their small size, rapid breeding, and low cost allow for large-scale screening of compounds to assess toxicity, behavioral effects, and therapeutic potential. mdpi.com

Behavioral Phenotyping: Zebrafish exhibit a range of complex behaviors, such as anxiety, social interaction, and learning, which can be robustly quantified to assess the impact of a compound like N-Butanoyl-5-methoxytryptamine. researchgate.net

Hypothetical Research Findings:

Were N-Butanoyl-5-methoxytryptamine to be studied in a zebrafish model for anxiety, researchers would likely measure specific behavioral endpoints following exposure. The data could be presented as follows, illustrating the potential anxiolytic or anxiogenic profile of the compound.

| Behavioral Endpoint | Control Group (Vehicle) | N-Butanoyl-5-methoxytryptamine Group | Statistical Significance (p-value) |

|---|---|---|---|

| Time Spent in Top Zone (seconds) | 45.2 ± 5.1 | 78.6 ± 6.3 | < 0.01 |

| Latency to Enter Top Zone (seconds) | 112.5 ± 10.2 | 65.1 ± 8.9 | < 0.01 |

| Freezing Bouts (number) | 12.3 ± 2.5 | 5.7 ± 1.8 | < 0.05 |

| Distance Traveled (cm) | 150.4 ± 15.7 | 145.9 ± 14.2 | > 0.05 (not significant) |

This table represents hypothetical data to illustrate the type of results that could be generated from a zebrafish behavioral study. An increase in time spent in the top zone and a decrease in latency and freezing bouts would suggest a potential anxiolytic-like effect.

Specialized Organ Perfusion and Secretion Models

Ex vivo organ perfusion is a sophisticated technique that allows for the study of organ function and drug metabolism in an isolated, controlled environment that closely mimics physiological conditions. tno.nl This methodology bridges the gap between in vitro cell-based assays and in vivo animal studies by maintaining the complex three-dimensional architecture and cellular interplay of an intact organ. nih.gov

Application to N-Butanoyl-5-methoxytryptamine Research:

This model could be employed to investigate the absorption, distribution, metabolism, and excretion (ADME) profile of N-Butanoyl-5-methoxytryptamine in specific organs like the liver or kidney. tno.nl Furthermore, it can be used to assess the compound's direct physiological or therapeutic effects. For instance, studies have successfully used ex vivo heart perfusion to evaluate the protective effects of the related compound N-acetyl-5-methoxytryptamine (melatonin) against ischemia-reperfusion injury. nih.gov

Secretion Models:

Specialized secretion models, such as superfusion cultures of specific glands or tissues, can be used to study how a compound influences the release of hormones or neurotransmitters. Research on the trout pineal gland, for example, has utilized superfusion to measure the light-dependent secretion of various methoxyindoles, including 5-methoxytryptamine (B125070). nih.gov This model could be adapted to determine if N-Butanoyl-5-methoxytryptamine modulates the secretion of endogenous signaling molecules. Studies have also examined how different 5-methoxyindoles influence protein and peptide secretion in cultured pinealocytes, demonstrating a complex regulatory role for these compounds within the gland itself. nih.gov

Hypothetical Research Findings:

In a hypothetical study using an ex vivo perfused liver model to assess the metabolism of N-Butanoyl-5-methoxytryptamine, researchers would analyze perfusate and tissue samples over time to identify and quantify metabolites.

| Time Point (minutes) | N-Butanoyl-5-methoxytryptamine Conc. in Perfusate (ng/mL) | Metabolite A (Hydroxy-derivative) Conc. (ng/mL) | Metabolite B (Glucuronide conjugate) Conc. (ng/mL) |

|---|---|---|---|

| 0 | 100.0 | 0.0 | 0.0 |

| 30 | 65.2 | 15.8 | 8.1 |

| 60 | 38.9 | 28.4 | 19.5 |

| 120 | 12.1 | 35.7 | 41.2 |

This table represents hypothetical data from an ex vivo liver perfusion experiment. The decreasing concentration of the parent compound and the corresponding increase in its metabolites would provide crucial information about its metabolic pathways and rate of clearance.

Future Directions and Research Gaps in N Butanoyl 5 Methoxytryptamine Studies

Elucidation of Novel Biological Targets and Mechanisms

The primary biological targets for many 5-methoxytryptamine (B125070) derivatives are serotonin (B10506) (5-HT) receptors. wikipedia.org However, the full spectrum of molecular targets for N-Butanoyl-5-methoxytryptamine is yet to be determined. A significant research gap exists in understanding whether this compound interacts with receptors and enzymes beyond the serotonergic system.

Future studies should employ comprehensive screening assays to investigate the binding affinity and functional activity of N-Butanoyl-5-methoxytryptamine across a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. Recent research on related compounds, such as 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT), has revealed affinities for adrenergic, and sigma receptors, as well as for serotonin and norepinephrine (B1679862) transporters, suggesting that N-acyl derivatives may also possess a complex, multi-target profile. documentsdelivered.com

Furthermore, the mechanism of action at these potential targets requires detailed exploration. Investigating concepts such as biased agonism, where a ligand can preferentially activate specific downstream signaling pathways of a single receptor, is crucial. For example, studies on 5-MeO-DMT at the 5-HT1A receptor have highlighted the nuanced signaling that can be achieved by different tryptamine (B22526) analogs. nih.govnih.gov Elucidating whether N-Butanoyl-5-methoxytryptamine acts as a full agonist, partial agonist, or antagonist at various receptor subtypes is a fundamental step. The potential for the N-butanoyl group to influence receptor signaling in a distinct manner compared to the N-acetyl group of melatonin (B1676174) or the N,N-dimethyl groups of 5-MeO-DMT is a key area for future mechanistic studies.

| Receptor Target | Relevance Based on Related Compounds | Potential Interaction to Investigate |

|---|---|---|

| 5-HT1A Receptor | High affinity target for many 5-substituted tryptamines. documentsdelivered.com | Agonism, Partial Agonism, Biased Signaling |

| 5-HT2A Receptor | Primary target for many psychedelic tryptamines; affinity varies with N-substitution. nih.govnih.gov | Functional activity (agonist vs. antagonist) |

| 5-HT2B Receptor | Identified as a target for diallyltryptamines. documentsdelivered.com | Binding affinity and functional consequence |

| 5-HT1D Receptor | Target for several tryptamine-based therapeutics. nih.gov | Agonist activity and selectivity |

| Adrenergic α2 Receptors | N,N-diallyltryptamines show nanomolar affinities. documentsdelivered.com | Cross-reactivity and functional modulation |

| Sigma (σ1, σ2) Receptors | Binding target for various tryptamines. documentsdelivered.com | Affinity and potential allosteric modulation |

Advanced Structural Biology for Ligand-Receptor Complexes

Understanding the precise molecular interactions between N-Butanoyl-5-methoxytryptamine and its biological targets is fundamental to explaining its pharmacological effects and for guiding the design of new molecules. A major gap in current knowledge is the lack of high-resolution structural data for this compound bound to any receptor.

Advanced structural biology techniques, particularly cryogenic electron microscopy (cryo-EM), have recently revolutionized the study of GPCRs by providing detailed snapshots of ligand-receptor complexes. nih.govnih.gov Cryo-EM studies have successfully resolved the structures of 5-HT receptors bound to ligands like LSD and 5-MeO-DMT, revealing the specific amino acid residues that form the binding pocket and are critical for receptor activation. nih.govnih.gov

Future research should aim to determine the crystal or cryo-EM structure of N-Butanoyl-5-methoxytryptamine in complex with key serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). Such studies would illuminate how the size, flexibility, and chemical properties of the N-butanoyl group influence the binding pose within the receptor's orthosteric site compared to other N-substituted tryptamines. This structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of analogues with improved properties. nih.gov

| Receptor | Key Residue (Position) | Observed Interaction with Ligands (e.g., 5-MeO-DMT) | Relevance for Future N-Butanoyl-5-methoxytryptamine Studies |

|---|---|---|---|

| 5-HT1A | D116 (3.32) | Forms a salt bridge with the ligand's amine group. nih.gov | Confirming this canonical interaction. |

| 5-HT1A | T121 (3.37) | Forms a hydrogen bond with the indole (B1671886) nitrogen of 5-MeO-DMT. nih.gov | Investigating how the N-butanoyl chain might alter indole orientation. |

| 5-HT1A | A365 (6.55) | Unique among 5-HT receptors, proximate to the 5-position of the indole. nih.gov | Understanding interaction with the 5-methoxy group. |

| 5-HT2A | S242 (5.46) | Interacts with the 5-methoxy group of tryptamines. | Assessing the impact of the N-butanoyl group on this interaction. |

| 5-HT2A | F339 (6.51) | May engage with N-benzyl moieties in related compounds. acs.org | Exploring potential hydrophobic interactions with the N-butanoyl chain. |

Development of Selective Pharmacological Probes for Specific Receptor Subtypes

The high sequence homology among serotonin receptor subtypes, particularly within the 5-HT1 family, presents a significant challenge for developing subtype-selective ligands. acs.org Many existing tryptamine-based compounds exhibit activity at multiple receptors, which can confound the interpretation of their biological effects. N-Butanoyl-5-methoxytryptamine's selectivity profile is currently unknown and represents a critical research gap.

Future research should focus on using N-Butanoyl-5-methoxytryptamine as a chemical scaffold for the development of novel, highly selective pharmacological probes. Through systematic medicinal chemistry, analogues can be synthesized by modifying the butanoyl chain (e.g., altering its length, introducing branching or cyclic structures) or by making substitutions on the indole ring. These new compounds would then be screened for their binding affinity and functional activity at a comprehensive panel of receptors to establish detailed structure-activity relationships (SAR). nih.gov

The development of a probe that is highly selective for one receptor subtype over all others is an invaluable tool for basic research. biorxiv.orgnih.gov Such probes allow for the precise interrogation of that receptor's role in physiological and pathological processes, without the confounding effects of off-target interactions. researchgate.net For example, a 5-HT1A-selective analogue of 5-MeO-DMT was recently developed and used to parse the specific contributions of that receptor to anxiolytic-like behaviors in animal models. nih.govnih.gov A similar strategy starting from the N-Butanoyl-5-methoxytryptamine scaffold could yield powerful new tools for neuroscience research.

| Modification Strategy | Example from Related Compounds | Hypothesized Outcome for N-Butanoyl-5-methoxytryptamine Analogues |

|---|---|---|

| Indole Ring Substitution | Fluorination at the 4-position of 5-MeO-DMT increased 5-HT1A potency and selectivity over 5-HT2A. nih.gov | Fine-tuning the balance of activity between 5-HT1A and 5-HT2A receptors. |

| N-Alkyl/Acyl Chain Modification | Varying the N-benzyl substituent on 5-methoxytryptamine significantly alters 5-HT2 receptor affinity. nih.gov | Modulating affinity and efficacy by altering the length and bulk of the N-acyl chain. |

| Constraining Conformation | Incorporating the ethylamine (B1201723) side chain into a ring structure can restrict binding modes. | Potentially increasing selectivity for a specific receptor subtype by reducing conformational flexibility. |

| 5-Position Substitution | Replacing the 5-methoxy group with other lipophilic alkyl groups can enhance 5-HT1D affinity. nih.gov | Exploring targets beyond those that favor an oxygenated 5-position. |

Interdisciplinary Approaches in Comparative Indoleamine Pharmacology

A comprehensive understanding of N-Butanoyl-5-methoxytryptamine can only be achieved through interdisciplinary research that places the compound within the broader context of indoleamine pharmacology. nih.gov Indoleamines are a diverse class of molecules, including endogenous neurotransmitters (serotonin), hormones (melatonin), and a wide array of synthetic derivatives. wikipedia.org A significant gap exists in how N-Butanoyl-5-methoxytryptamine fits into this landscape.

Future studies should integrate computational chemistry, in vitro pharmacology, and in vivo assessments. Molecular docking and dynamic simulations can predict how N-Butanoyl-5-methoxytryptamine interacts with various receptor models, guiding experimental work. nih.gov These predictions can then be validated through radioligand binding and functional assays.

A comparative approach is essential. The pharmacological profile of N-Butanoyl-5-methoxytryptamine should be directly compared with structurally related compounds, including:

Endogenous Indoleamines: Serotonin (5-hydroxytryptamine) and Melatonin (N-acetyl-5-methoxytryptamine). This comparison would highlight how the N-butanoyl group alters the properties relative to the endogenous amine and N-acetyl groups. nih.gov

N-Alkylated Tryptamines: N,N-Dimethyltryptamine (DMT) and 5-MeO-DMT. This would clarify the distinct roles of N-acylation versus N-alkylation.

Other N-Acyl Tryptamines: Systematically comparing N-propanoyl, N-pentanoyl, etc., derivatives would establish a clear SAR for the N-acyl chain length.

Furthermore, exploring the metabolic fate of N-Butanoyl-5-methoxytryptamine is critical. Investigating its susceptibility to enzymes like monoamine oxidase (MAO), which rapidly metabolizes many simple tryptamines, or its potential interaction with the indoleamine 2,3-dioxygenase (IDO) pathway, is necessary to understand its potential bioavailability and duration of action. wikipedia.orgdovepress.com

| Compound Class | Example(s) | Key Pharmacological Property | Research Question for N-Butanoyl-5-methoxytryptamine |

|---|---|---|---|

| Endogenous (Hydroxylated) | Serotonin | Broad receptor interaction, primary neurotransmitter. nih.gov | How does N-acylation alter the foundational serotonin profile? |

| Endogenous (Acylated) | Melatonin | High affinity for melatonin (MT1/MT2) receptors, antioxidant properties. nih.gov | Does it retain affinity for melatonin receptors or exhibit similar antioxidant capacity? |

| Synthetic (N-Alkylated) | 5-MeO-DMT | Potent 5-HT1A/2A agonist activity. nih.govnih.gov | How does the butanoyl group change potency and efficacy compared to dimethyl groups? |

| Synthetic (N-Acylated) | N-Butanoyl-5-methoxytryptamine | Largely unknown. | What is its unique pharmacological "fingerprint" within the indoleamine family? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.